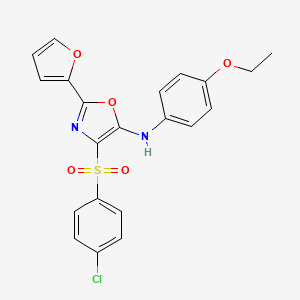

4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)oxazol-5-amine

Description

This compound features a central oxazole ring substituted with a 4-chlorophenylsulfonyl group at position 4, a furan-2-yl group at position 2, and an N-(4-ethoxyphenyl)amine at position 3. The ethoxyphenyl moiety may contribute to lipophilicity and membrane permeability, while the furan ring introduces π-π stacking capabilities. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are prevalent.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O5S/c1-2-27-16-9-7-15(8-10-16)23-20-21(24-19(29-20)18-4-3-13-28-18)30(25,26)17-11-5-14(22)6-12-17/h3-13,23H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSDWRLPBVVLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the furan ring: This can be done through coupling reactions such as Suzuki or Heck coupling.

Final assembly: The final compound is obtained by combining the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents due to its unique structural characteristics. Key areas of interest include:

- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. Studies have demonstrated that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes critical for various biological processes. Notably, it demonstrated competitive inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The IC50 value for AChE inhibition was reported at 0.5 µM .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| Urease | 1.2 |

Cancer Research

The oxazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating potential applications in targeted cancer therapies .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting leukotriene B4 synthesis, which plays a crucial role in inflammatory responses. This was evidenced by reduced calcium mobilization in CHO cells expressing human BLT receptors .

Study 1: Antibacterial Activity Assessment

In a study assessing various synthesized derivatives, the minimum inhibitory concentrations (MICs) against E. coli and S. aureus were evaluated:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 16 | E. coli |

| B | 32 | S. aureus |

| C | 64 | Pseudomonas aeruginosa |

These results highlight the potential of the compound and its derivatives as effective antibacterial agents .

Study 2: Enzyme Inhibition Profile

Further investigations into enzyme inhibition revealed that the compound's ability to inhibit AChE could be beneficial for cognitive disorders:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| Urease | 1.2 |

These findings suggest that the compound may play a role in developing treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)oxazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Oxazole vs. Thiazole Derivatives

- Fluorine’s inductive effects may enhance binding to hydrophobic pockets .

- 2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine ():

The methylphenylsulfonyl (tosyl) group increases hydrophobicity compared to the chlorophenylsulfonyl group, possibly affecting solubility. The 2-chlorophenyl substitution may sterically hinder interactions in planar binding sites .

Thiazole-Based Analogues

- The dimethylamino benzylidene group enhances electron-donating capacity, which could modulate receptor activation .

- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ():

Dual sulfonyl groups may improve thermal stability but reduce bioavailability due to increased molecular weight and polarity .

Antifungal and Anticandidal Activity

- Thiazolyl Hydrazone Derivatives ():

Compounds with 4-chloro-2-nitrophenylfuran substituents showed MIC values of 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL). The furan and chlorophenyl groups likely contribute to membrane disruption or ergosterol biosynthesis inhibition . - Further assays are needed to validate efficacy.

Anticancer Activity

- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole ():

Demonstrated IC₅₀ = 125 µg/mL against MCF-7 cells with low cytotoxicity (NIH/3T3 IC₅₀ > 500 µg/mL). The nitro group may act as a redox-active moiety, inducing oxidative stress . - Target Compound :

The ethoxyphenyl group could enhance tumor penetration, while the sulfonyl group may stabilize interactions with kinase ATP-binding pockets.

Structural and Functional Comparison Table

Key Research Findings and Gaps

- Electron-Withdrawing Groups : Sulfonyl and chloro groups enhance stability but may reduce oral bioavailability. Ethoxy groups balance lipophilicity .

- Heterocycle Impact : Thiazoles exhibit broader antifungal activity, while oxazoles may favor kinase inhibition due to planar geometry .

- Synthetic Challenges : Efficient coupling of furan and sulfonyl groups requires optimization to avoid side reactions (e.g., sulfone oxidation) .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)oxazol-5-amine is a complex organic molecule characterized by its unique structure, which includes a sulfonyl group, an oxazole ring, and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure

The IUPAC name for the compound is 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide . The molecular structure can be summarized as follows:

| Component | Structure |

|---|---|

| Sulfonyl Group | -SO₂ |

| Furan Ring | C₄H₄O |

| Oxazole Ring | C₃H₂N₂O |

| Ethoxy Group | -OCH₂CH₃ |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's reactivity, potentially allowing it to act as an inhibitor for various biological pathways. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on AChE. In vitro studies have shown that such compounds can lower AChE activity, which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function .

Antimicrobial Properties

The presence of the furan and oxazole rings in the compound suggests potential antimicrobial activity. Similar compounds have been studied for their ability to inhibit bacterial biofilm formation and other microbial growth .

Case Studies

- Inhibition of AChE : A study demonstrated that derivatives of oxazole compounds showed promising AChE inhibitory activity with IC50 values in the low micromolar range, suggesting that our compound could exhibit similar activities .

- Antimicrobial Activity : Another investigation into compounds with sulfonamide groups revealed effective inhibition of biofilm formation in various bacterial strains, indicating that our target compound may also possess significant antimicrobial properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of related compounds. The following table summarizes key findings from various studies:

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step routes, including cyclization and sulfonylation. Key steps:

- Cyclization : Use phosphorus oxychloride (POCl₃) to cyclize intermediates, as demonstrated in analogous oxadiazole syntheses (120°C, anhydrous conditions) .

- Sulfonylation : React 4-chlorophenyl sulfonyl chloride with the oxazole-amine intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Optimization : Vary catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (DMF vs. THF) to improve yield. Monitor by TLC/HPLC and characterize intermediates via NMR and mass spectrometry .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and furan C-O-C (∼1260 cm⁻¹) stretches .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as seen in similar oxazole derivatives (e.g., R-factor < 0.05) .

Advanced: How can computational tools like Multiwfn elucidate electronic properties and noncovalent interactions?

Answer:

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., sulfonyl group as electron-deficient) .

- Noncovalent Interactions : Apply NCI (Non-Covalent Interaction) plots to visualize van der Waals forces and hydrogen bonds in protein-ligand complexes .

- Orbital Composition : Analyze HOMO-LUMO gaps to predict reactivity (e.g., furan’s π-system contribution to electron delocalization) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of biological activity?

Answer:

- Substituent Variation : Modify the 4-ethoxyphenyl group to assess steric/electronic effects on kinase inhibition (e.g., replace with morpholine for enhanced solubility) .

- Bioisosteres : Replace the furan with thiophene or pyridine to evaluate potency against Aurora kinases .

- Data Correlation : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to link substituent polarity with binding affinity .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HCT-116 vs. HeLa) and assay conditions (ATP concentration, incubation time) .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- Meta-Analysis : Compare crystal structures (e.g., PDB entries) to validate binding poses versus computational models .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for Aurora A/B kinases .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., IC₅₀ determination in MCF-7) .

- Enzyme Inhibition : Test against SARS-CoV-2 Mpro or BCL-2 using FRET or fluorescence polarization .

Advanced: What strategies model noncovalent interactions influencing binding to therapeutic targets?

Answer:

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess sulfonyl group interactions with hydrophobic pockets .

- MM/PBSA Calculations : Quantify binding free energy contributions (e.g., furan’s π-π stacking vs. sulfonyl’s hydrogen bonding) .

- Pharmacophore Mapping : Align with co-crystallized ligands (e.g., ABT-199 in BCL-2) to identify critical interaction points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.